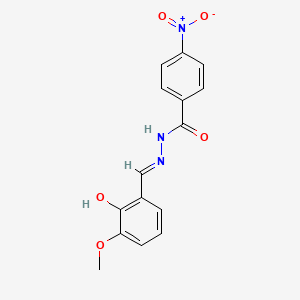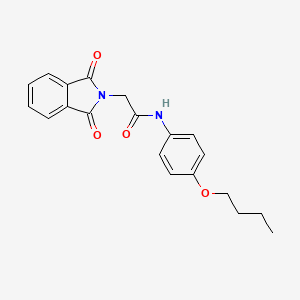
N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions: N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .
Comparación Con Compuestos Similares
- N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines
Comparison: N’-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of chemical reactions and higher biological activity, making it a versatile compound in various applications.
Propiedades
Número CAS |
131536-64-6 |
|---|---|
Fórmula molecular |
C15H13N3O5 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(14(13)19)9-16-17-15(20)10-5-7-12(8-6-10)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
Clave InChI |
GYEKQISZSMHVDR-CXUHLZMHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)

![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)


![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)
